molecular formula C22H23NOS B12316411 2-Amino-3-tritylsulfanylpropan-1-ol

2-Amino-3-tritylsulfanylpropan-1-ol

Cat. No.: B12316411
M. Wt: 349.5 g/mol
InChI Key: ZBGBEDOUDIAIHO-UHFFFAOYSA-N
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Description

®-2-AMINO-3-(TRITYLTHIO)PROPAN-1-OL is a chiral compound with a unique structure that includes an amino group, a tritylthio group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-AMINO-3-(TRITYLTHIO)PROPAN-1-OL typically involves the protection of the amino group, followed by the introduction of the tritylthio group. One common method includes the reaction of ®-2-amino-3-mercaptopropan-1-ol with trityl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of ®-2-AMINO-3-(TRITYLTHIO)PROPAN-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-AMINO-3-(TRITYLTHIO)PROPAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tritylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like thiols or amines can be used to replace the tritylthio group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Scientific Research Applications

®-2-AMINO-3-(TRITYLTHIO)PROPAN-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-2-AMINO-3-(TRITYLTHIO)PROPAN-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the tritylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-AMINO-3-MERCAPTOPROPAN-1-OL: Similar structure but lacks the tritylthio group.

    ®-2-AMINO-3-(PHENYLTHIO)PROPAN-1-OL: Contains a phenylthio group instead of a tritylthio group.

    ®-2-AMINO-3-(METHYLTHIO)PROPAN-1-OL: Contains a methylthio group instead of a tritylthio group.

Uniqueness

®-2-AMINO-3-(TRITYLTHIO)PROPAN-1-OL is unique due to the presence of the bulky tritylthio group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects and designing molecules with specific properties.

Properties

Molecular Formula

C22H23NOS

Molecular Weight

349.5 g/mol

IUPAC Name

2-amino-3-tritylsulfanylpropan-1-ol

InChI

InChI=1S/C22H23NOS/c23-21(16-24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17,23H2

InChI Key

ZBGBEDOUDIAIHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N

Origin of Product

United States

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